N-benzhydryl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide
Description
Properties
IUPAC Name |
N-benzhydryl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c25-21(24-13-16-27-22(17-24)11-14-26-15-12-22)23-20(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10,20H,11-17H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEROZSCJLZCXKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CN(CCO2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzhydryl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide typically involves multi-step organic reactions. The starting materials often include benzhydryl chloride and 1,9-dioxa-4-azaspiro[5.5]undecane. The reaction conditions usually require a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The purification steps may include crystallization, distillation, or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: N-benzhydryl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the benzhydryl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in methanol.
Substitution: Sodium hydride or potassium carbonate in DMF or DMSO.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzhydryl ketones, while reduction can produce benzhydryl alcohols .
Scientific Research Applications
Chemistry: In chemistry, N-benzhydryl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide is used as a building block for synthesizing more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.
Medicine: In medicine, this compound is investigated for its potential use in treating various diseases. Its unique structure allows it to modulate specific biological pathways, making it a promising lead compound in drug discovery.
Industry: In the industrial sector, this compound is used in the development of new materials and catalysts. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-benzhydryl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide involves its interaction with specific molecular targets. The benzhydryl group can interact with hydrophobic pockets in proteins, while the spirocyclic structure provides rigidity and specificity. This compound can modulate various biological pathways by binding to enzymes, receptors, or other proteins, thereby influencing their activity.
Comparison with Similar Compounds
Structural Analogs and Key Variations
The following compounds share the spiro[5.5]undecane core but differ in substituents and heteroatom arrangements:
N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide
- Molecular Formula : C₁₅H₂₀N₂O₃
- Molecular Weight : 276.33 g/mol
- Substituents : Phenyl group at the carboxamide nitrogen.
- Key Features: Retains the dioxa-aza spiro core but replaces benzhydryl with a smaller phenyl group. This compound is a direct structural analog and could serve as a lead in medicinal chemistry studies .
1,9-Dioxaspiro[5.5]undecane-4-carboxylic Acid
- Molecular Formula : C₁₀H₁₆O₄
- Molecular Weight : ~200.23 g/mol (calculated).
- Substituents : Carboxylic acid at position 4.
- This compound may serve as a precursor for ester or amide derivatives, such as the target compound .
4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic Acid
- Molecular Formula: C₂₄H₂₅NO₆
- Molecular Weight : 423.47 g/mol
- Substituents : Fmoc-protected amine and carboxylic acid.
- Key Features : The Fmoc group enables use in solid-phase peptide synthesis. The dual functional groups (carboxylic acid and Fmoc) suggest utility as a bifunctional building block in organic chemistry .
9-Benzyl-3-cyclobutyl-3,9-diazaspiro[5.5]undecane
- Molecular Formula : C₂₀H₂₈N₂
- Molecular Weight : 296.46 g/mol (calculated).
- Substituents : Benzyl and cyclobutyl groups on a diazaspiro core.
- Applications may include kinase inhibitors or GPCR modulators .
N-Cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine
- Molecular Formula : C₁₈H₂₃N₃O₂
- Molecular Weight : ~313.40 g/mol (calculated).
- Substituents : Cyclopropylamine and phenyl groups.
Comparative Analysis Table
Key Findings from Structural Comparisons
Substituent Effects: Benzhydryl vs. Phenyl: The benzhydryl group in the target compound enhances lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility compared to the phenyl analog . Carboxamide vs.
Heteroatom Arrangements :
- Dioxa-Aza vs. Diazaspiro : The diazaspiro analog (two nitrogens) exhibits higher basicity, enabling protonation at physiological pH, whereas the dioxa-aza core is more polar and may favor specific binding pockets .
Applications :
- The Fmoc derivative’s bifunctionality highlights its role in automated synthesis platforms, while the cyclopropylamine-containing spiro compound may serve as a chiral ligand or pharmacophore .
Biological Activity
N-benzhydryl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide is a complex organic compound characterized by its unique spirocyclic structure. This compound has gained attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications in drug design.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 366.5 g/mol. Its structure includes a spirocyclic backbone that contributes to its biological activity and stability.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 366.5 g/mol |
| Structure | Spirocyclic |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The benzhydryl group enhances hydrophobic interactions with protein targets, while the spirocyclic structure provides rigidity and specificity, allowing it to modulate biological pathways effectively.
Pharmacological Potential
Research indicates that this compound may serve as a pharmacophore in drug design due to its ability to inhibit specific enzymes and receptors involved in disease processes. Notably, it has shown promise as an inhibitor of soluble epoxide hydrolase (sEH), which plays a critical role in inflammatory responses and chronic kidney diseases.
Case Study: Soluble Epoxide Hydrolase Inhibition
A study highlighted the development of 1-oxa-4,9-diazaspiro[5.5]undecane-based compounds as potent sEH inhibitors. One derivative demonstrated significant efficacy in lowering serum creatinine levels in a rat model of anti-glomerular basement membrane glomerulonephritis when administered orally at a dosage of 30 mg/kg. This suggests that derivatives of this compound could be viable candidates for treating chronic kidney diseases .
Comparative Analysis with Similar Compounds
When compared to similar compounds, this compound exhibits unique properties that enhance its therapeutic potential:
| Compound Name | Key Feature |
|---|---|
| N-benzyl-1,9-dioxa-4-azaspiro[5.5]undecane | Similar spirocyclic structure |
| N-benzhydryl-1,5-dioxa-9-azaspiro[5.5]undecane | Variations in biological activity |
| 1,3-dioxane derivatives | Less specificity in target interaction |
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions starting from benzhydryl chloride and 1,9-dioxa-4-azaspiro[5.5]undecane. The reaction conditions often require bases such as sodium hydride or potassium carbonate in aprotic solvents like DMF or DMSO at elevated temperatures .
Research Applications
This compound is not only valuable in drug development but also serves as an intermediate for synthesizing more complex molecules in organic chemistry . Its stability and reactivity make it suitable for various industrial applications, including the production of polymers and nanomaterials.
Q & A
Q. What proteomic or genomic tools identify off-target effects in complex biological systems?
- Methodological Answer : Conduct RNA-seq or phosphoproteomics on treated vs. untreated cells to map pathway perturbations. Use Chemoproteomics (activity-based protein profiling) with alkyne-tagged probes to capture interactomes. Validate hits with siRNA knockdowns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
